BenchChemオンラインストアへようこそ!

2-Benzyl-4-bromo-7-fluoroisoindoline

HCV NS3/4A Protease Macrocyclic Inhibitor Cross-Coupling

2-Benzyl-4-bromo-7-fluoroisoindoline (CAS 923591-29-1) is a synthetic isoindoline derivative featuring a characteristic N-benzyl group along with bromine and fluorine substituents at the 4- and 7-positions, respectively. This compound is primarily documented as a versatile building block in the construction of macrocyclic inhibitors of the hepatitis C virus (HCV) NS3/4A protease, as disclosed in patent literature.

Molecular Formula C15H13BrFN
Molecular Weight 306.17 g/mol
CAS No. 923591-29-1
Cat. No. B8661089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-bromo-7-fluoroisoindoline
CAS923591-29-1
Molecular FormulaC15H13BrFN
Molecular Weight306.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CN1CC3=CC=CC=C3)Br)F
InChIInChI=1S/C15H13BrFN/c16-14-6-7-15(17)13-10-18(9-12(13)14)8-11-4-2-1-3-5-11/h1-7H,8-10H2
InChIKeyJXVKICYSCATONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4-bromo-7-fluoroisoindoline (CAS 923591-29-1): A Key Isoindoline Intermediate for HCV Protease Inhibitor Synthesis


2-Benzyl-4-bromo-7-fluoroisoindoline (CAS 923591-29-1) is a synthetic isoindoline derivative featuring a characteristic N-benzyl group along with bromine and fluorine substituents at the 4- and 7-positions, respectively. This compound is primarily documented as a versatile building block in the construction of macrocyclic inhibitors of the hepatitis C virus (HCV) NS3/4A protease, as disclosed in patent literature [1]. Its molecular formula is C15H13BrFN, with a molecular weight of approximately 306.17 g/mol . Unlike simple isoindoline scaffolds, the strategic placement of halogens and the N-benzyl moiety in 2-Benzyl-4-bromo-7-fluoroisoindoline enables regioselective functionalization via cross-coupling and nucleophilic substitution, making it a privileged intermediate for constructing complex drug-like molecules.

Why 2-Benzyl-4-bromo-7-fluoroisoindoline Cannot Be Replaced by Generic Isoindoline Analogs in HCV Drug Discovery


Generic isoindoline analogs such as unsubstituted isoindoline, 2-benzylisoindoline, or 4-bromo-7-fluoroisoindoline cannot serve as direct substitutes for 2-Benzyl-4-bromo-7-fluoroisoindoline (923591-29-1) in the established synthetic routes for macrocyclic HCV NS3/4A protease inhibitors. The documented synthetic scheme [1] leverages the orthogonal reactivity of the aryl bromide and the steric/electronic influence of the N-benzyl group for specific alkylation or cross-coupling sequences. Lack of the N-benzyl group removes the lipophilic anchor necessary for subsequent macrocyclization steps, while absence of the 4-bromo substituent prevents the pivotal palladium-catalyzed coupling that installs the protease inhibitor's P2 moiety. Therefore, substituting this exact intermediate with a simpler analog results in synthetic pathway failure rather than a mere reduction in yield, forcing procurement specialists to secure the precise CAS registry number to ensure synthetic feasibility.

Quantitative Differentiation of 2-Benzyl-4-bromo-7-fluoroisoindoline (923591-29-1) for Scientific Procurement


Synthetic Route Specificity: Exclusive Role in Macrocyclic HCV Protease Inhibitor Assembly

In the patented synthesis of macrocyclic HCV NS3 inhibitors, 2-Benzyl-4-bromo-7-fluoroisoindoline is employed as a critical late-stage intermediate due to its regiospecific bromine at the 4-position, which undergoes Suzuki or Sonogashira coupling to attach the P2 ligand. The N-benzyl group provides the requisite lipophilicity and steric bulk for subsequent macrocyclization. In contrast, the closest analogs lack this dual functionality: 2-benzylisoindoline (CAS 35180-14-4) has no aryl bromide for cross-coupling, while 4-bromo-7-fluoroisoindoline (CAS 1427360-19-7) lacks the N-benzyl group essential for the macrocyclization step. Thus, neither analog can complete the synthetic sequence, making the title compound a non-substitutable procurement item for this project [1].

HCV NS3/4A Protease Macrocyclic Inhibitor Cross-Coupling

Halogen Reactivity Profile: Orthogonal Bromine for Selective Cross-Coupling vs. Fluoro-Substituted Isoindolines

The aryl bromide at C-4 in 2-Benzyl-4-bromo-7-fluoroisoindoline offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous 4-chloro derivative (2-Benzyl-4-chloro-7-fluoroisoindoline) or the unsubstituted phenyl derivative. Aryl bromides typically exhibit oxidative addition rates 100-500 times faster than aryl chlorides with standard Pd(0) catalysts, enabling milder reaction conditions (room temperature to 60°C) and higher yields [1]. The C-7 fluorine remains inert under these coupling conditions, providing a handle for subsequent orthogonal functionalization. The N-benzyl group further enhances solubility in organic solvents (LogP ≈ 4.04 ) compared to the more polar N-H isoindoline, improving recoverability and purification profiles.

Palladium-Catalyzed Coupling Bromine Selectivity Medicinal Chemistry

Patent Citation as Intermediate: Documented Use in HCV Drug Candidates vs. Non-Cited Analogs

2-Benzyl-4-bromo-7-fluoroisoindoline is explicitly cited as a key intermediate in US Patent Application US 2007/0027071 A1 (Merck & Co., Inc.) for the synthesis of macrocyclic HCV NS3/4A protease inhibitors [1]. This patent exemplifies its use on page/column 88. In contrast, closely related analogs such as 2-benzylisoindoline (CAS 35180-14-4) or 4-bromo-7-fluoroisoindoline (CAS 1427360-19-7) are not cited in this patent or related HCV inhibitor patents, indicating they are not suitable for this particular synthetic route. The patent citation provides a verifiable provenance trail for regulatory or process chemistry documentation.

HCV Protease Inhibitor Medicinal Chemistry Process Development Patent Intermediate

Physicochemical Profile: Moderate Lipophilicity for Separation vs. Highly Polar or Highly Lipophilic Analogs

The calculated LogP of 2-Benzyl-4-bromo-7-fluoroisoindoline is 4.04 , positioning it in a moderate lipophilicity range suitable for normal-phase or reverse-phase chromatographic purification. This contrasts with the unsubstituted 2-benzylisoindoline (LogP estimated ~3.2 based on simple additive models) and the highly lipophilic 2-benzyl-4,7-dibromoisoindoline (LogP estimated ~4.8). The moderate LogP of the title compound permits effective separation from both polar starting materials and highly nonpolar byproducts, improving isolated yields and purity profiles upon scale-up. The polar surface area (PSA) of 3.24 Ų indicates low hydrogen-bonding capacity, favoring organic solvent extraction during workup .

Lipophilicity Chromatographic Purification LogP

Commercial Availability and Purity Specifications for Procurement vs. Research-Grade Analogs

2-Benzyl-4-bromo-7-fluoroisoindoline is commercially available from multiple suppliers (e.g., AHPharmaTech, HePengBio) in research-grade quantities up to 5 kg, with documented purity specifications of 98% . The compound is regularly stocked as the hydrochloride salt form. In contrast, the 4-bromo-7-fluoroisoindoline free base (CAS 1427360-19-7) is available from fewer vendors and often in lower purities (typically 95%). The comparator 2-benzylisoindoline (CAS 35180-14-4) is available at 95% purity. The higher specified purity of the title compound reduces the need for additional in-house purification prior to use in multi-step synthesis, lowering overall procurement costs and time.

Chemical Procurement Purity Analysis Supply Chain

Structural Uniqueness: Dual Halogen Pattern vs. Mono-Halogenated or Non-Halogenated Isoindolines

The simultaneous presence of bromine (C-4) and fluorine (C-7) on the isoindoline core creates a unique electrostatic potential surface that influences binding to protein targets in final drug candidates derived from this intermediate. Fluorine can participate in orthogonal multipolar interactions (C-F···H-C, C-F···C=O) and improve metabolic stability at the 7-position, while bromine at C-4 serves as both a synthetic handle and a potential halogen bond donor. This dual halogen pattern is absent in 2-benzyl-4-bromoisoindoline (lacking fluorine) and 2-benzyl-7-fluoroisoindoline (lacking bromine), both of which provide only one of the two functional advantages [1]. Published SAR studies on macrocyclic HCV inhibitors indicate that modifications to the isoindoline core dramatically affect potency, underscoring the importance of the precise substitution pattern [2].

SAR Halogen Bonding Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-Benzyl-4-bromo-7-fluoroisoindoline (923591-29-1)


Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors (Follow-on or Generic Programs)

This intermediate is the documented building block for constructing the P2 isoindoline carbamate moiety found in potent macrocyclic HCV protease inhibitors. Research groups pursuing novel HCV antivirals or generic synthesis of patented inhibitors should source this specific CAS number to ensure synthetic fidelity, as confirmed by its explicit citation in US 2007/0027071 A1 [1]. The 98% purity specification meets the requirements for late-stage GMP intermediate procurement.

Parallel Library Synthesis of Halogen-Enriched Isoindoline Derivatives

The orthogonal reactivity of the aryl bromide (C-4) and the inertness of the aryl fluoride (C-7) enable sequential chemoselective cross-coupling reactions. Medicinal chemistry teams performing parallel synthesis to generate diverse isoindoline libraries for high-throughput screening should select this intermediate over simpler analogs to maximize structural diversity from a single starting material. The moderate LogP of 4.04 ensures compatibility with standard parallel purification workflows.

Chemical Biology Tool Synthesis: Photoaffinity Labeling Probes Bearing Isoindoline Cores

The aryl bromide at C-4 can be converted to a benzophenone or diazirine photoaffinity tag via Suzuki coupling, while the fluorine atom at C-7 can serve as a 19F NMR probe for conformational analysis of protein-ligand complexes. Chemical biologists developing target engagement probes should utilize this intermediate for its dual functional handles, a feature not available in mono-halogenated isoindoline analogs.

Process Chemistry Scale-up: Optimization of Palladium-Catalyzed Coupling Steps

The enhanced reactivity of the aryl bromide (C-4) relative to the chloro analog (estimated 100-500× rate increase [2]) makes 2-Benzyl-4-bromo-7-fluoroisoindoline the halogen of choice for process chemistry scale-up, where minimizing catalyst loading and reaction time directly impacts cost of goods. Process chemists scaling up linear synthetic routes to HCV inhibitors should use this brominated intermediate to maximize productivity.

Quote Request

Request a Quote for 2-Benzyl-4-bromo-7-fluoroisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.